molecular formula C22H29INO+ B13856106 N,N-Diethylnordoxepin Iodide

N,N-Diethylnordoxepin Iodide

Cat. No.: B13856106
M. Wt: 450.4 g/mol
InChI Key: XTOZLBPSINEXFM-VSOKSMTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnordoxepin Iodide typically involves the reaction of nordoxepin with diethylamine and subsequent iodination. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial reactors and purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylnordoxepin Iodide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: N,N-Diethylnordoxepin Iodide is used as a building block in organic synthesis. It is valuable for creating complex molecules and studying reaction mechanisms.

Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may be investigated for its effects on biological systems and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of N,N-Diethylnordoxepin Iodide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N,N-Diethylnordoxepin Iodide is unique due to its specific structural modifications, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H29INO+

Molecular Weight

450.4 g/mol

IUPAC Name

[(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-diethyl-methylazanium;hydroiodide

InChI

InChI=1S/C22H28NO.HI/c1-4-23(3,5-2)16-10-14-20-19-12-7-6-11-18(19)17-24-22-15-9-8-13-21(20)22;/h6-9,11-15H,4-5,10,16-17H2,1-3H3;1H/q+1;/b20-14-;

InChI Key

XTOZLBPSINEXFM-VSOKSMTPSA-N

Isomeric SMILES

CC[N+](C)(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.I

Canonical SMILES

CC[N+](C)(CC)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.I

Origin of Product

United States

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